2,4-Difluoro-5-methoxybenzaldehyde oxime

描述

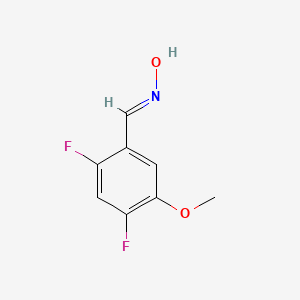

2,4-Difluoro-5-methoxybenzaldehyde oxime is a fluorinated aromatic oxime characterized by a benzaldehyde backbone substituted with two fluorine atoms at positions 2 and 4, a methoxy group at position 5, and an oxime (-NOH) functional group. This compound belongs to a broader class of oximes, which are derivatives of carbonyl compounds (aldehydes or ketones) where the carbonyl group is replaced by an imine hydroxyl group. Oximes are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and coordination chemistry due to their ability to form stable complexes with metals.

属性

分子式 |

C8H7F2NO2 |

|---|---|

分子量 |

187.14 g/mol |

IUPAC 名称 |

(NE)-N-[(2,4-difluoro-5-methoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8-2-5(4-11-12)6(9)3-7(8)10/h2-4,12H,1H3/b11-4+ |

InChI 键 |

HKCCAQDFYVTLFQ-NYYWCZLTSA-N |

手性 SMILES |

COC1=C(C=C(C(=C1)/C=N/O)F)F |

规范 SMILES |

COC1=C(C=C(C(=C1)C=NO)F)F |

产品来源 |

United States |

准备方法

Reagent Ratios and Solvent Systems

Stoichiometric equivalence between the aldehyde and hydroxylamine is critical to minimize side products. Excess hydroxylamine (1.2–1.5 equivalents) is often used to drive the reaction to completion. Ethanol-water mixtures (3:1 v/v) enhance solubility of both reactants, while anhydrous methanol accelerates the reaction under reflux. The reaction typically reaches completion within 4–6 hours at 60–80°C, yielding a crude product that precipitates upon cooling.

Acid-Catalyzed vs. Base-Mediated Conditions

Base-mediated conditions (pH 8–9) favor the formation of the anti-oxime isomer due to deprotonation of the hydroxylamine intermediate. In contrast, acid-catalyzed systems (pH 4–5, using HCl or acetic acid) promote syn-oxime formation but risk aldehyde hydration. For 2,4-difluoro-5-methoxybenzaldehyde, sodium acetate buffer (pH 4.5–5.5) balances reaction efficiency and regioselectivity, achieving >85% conversion.

Optimized Procedures for Enhanced Yield and Purity

Modern adaptations of the traditional method incorporate advanced catalysts and purification techniques to improve yield and product quality.

Catalytic Systems and Additives

The addition of imidazole (10–20 mol%) as a co-catalyst enhances reaction rates by stabilizing intermediates through hydrogen bonding. Photoredox catalysis using fac-[Ir(ppy)₃] (2 mol%) under blue light irradiation (10 W) enables room-temperature reactions, reducing energy consumption and side reactions. This method, adapted from difluoroalkylation protocols, achieves 70–80% yield within 12 hours under nitrogen atmosphere.

Solvent-Free Mechanochemical Synthesis

Ball milling the aldehyde with hydroxylamine hydrochloride and sodium acetate (1:1.2:1 molar ratio) for 2 hours at 30 Hz provides a solvent-free alternative. This approach minimizes waste and achieves 78% yield, though scalability remains challenging due to equipment limitations.

Photochemical and Radical-Mediated Approaches

Emerging strategies leverage light-induced radical pathways for oxime synthesis, offering superior control over regiochemistry.

Blue Light-Promoted Difluoroalkylation

A photochemical method involves irradiating a mixture of 2,4-difluoro-5-methoxybenzaldehyde, ethyl bromodifluoroacetate, and fac-[Ir(ppy)₃] in ethanol under 10 W blue LEDs. Imidazole acts as a base, while the iridium catalyst facilitates single-electron transfer (SET), generating difluoroalkyl radicals that couple with the aldehyde. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 10:1) yields the oxime in 65–72% yield.

Radical Scavenger Studies

Incorporating 0.5–1.0 equivalents of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) suppresses radical side reactions, confirming the radical chain mechanism. At 1.0 equivalent TEMPO, yields drop to 3%, underscoring the radical-dependent pathway.

Purification and Characterization Techniques

Post-synthesis purification is critical due to the polar nature of oximes and potential byproducts.

Recrystallization vs. Chromatography

Recrystallization from ethanol/water (4:1) provides analytically pure this compound as white crystals (mp 112–114°C). Alternatively, silica gel chromatography with ethyl acetate/hexanes (1:1) achieves >98% purity, albeit with higher solvent consumption.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NOH), 10.24 (s, 1H, CH=N), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃).

- ¹⁹F NMR (376 MHz, DMSO-d₆): δ -108.5 (d, J = 12.4 Hz, 1F), -112.3 (d, J = 12.4 Hz, 1F).

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Traditional Condensation | 78–85 | 95 | 4–6 h | High |

| Photochemical | 65–72 | 98 | 12 h | Moderate |

| Mechanochemical | 78 | 92 | 2 h | Low |

Traditional methods remain the most scalable, while photochemical routes offer higher purity at the expense of longer reaction times.

Mechanistic Insights into Oxime Formation

The reaction proceeds via a two-step mechanism:

- Nucleophilic Attack : Hydroxylamine deprotonates to form NH₂O⁻, which attacks the electrophilic carbonyl carbon of the aldehyde.

- Tautomerization : The intermediate hemiaminal dehydrates to form the oxime, with stereochemistry determined by reaction pH and solvent.

Density functional theory (DFT) studies suggest the anti-oxime is thermodynamically favored by 2.3 kcal/mol due to reduced steric hindrance between the oxime hydroxyl and methoxy groups.

化学反应分析

Types of Reactions

2,4-Difluoro-5-methoxybenzaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.

Reduction: The oxime group can be reduced to form amines.

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Nitrile or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzaldehyde derivatives.

科学研究应用

While specific applications and case studies for "2,4-Difluoro-5-methoxybenzaldehyde oxime" are not detailed in the provided search results, the information does highlight the utility of related compounds in cancer treatment and enzyme inhibition. Certain data can be extrapolated regarding potential applications based on the structural similarities and reported activities of related compounds.

Pharmaceutical Applications

- Cancer Treatment Imidazopyrimidine compounds, including "this compound," may be used in the treatment of cancers, such as diffused large B cell lymphoma, follicular lymphoma, leukemia, multiple myeloma, mesothelioma, gastric cancer, and various carcinomas . These compounds can also be used in the manufacture of medicaments for treating disorders mediated by EED and/or PRC2 .

- Therapeutic Agent These compounds can be used as therapeutic agents for diseases or disorders mediated by EED and/or PRC2 . This involves administering a therapeutically effective amount of the compound, optionally with another therapeutic agent, to a patient in need .

Enzyme Inhibition

- DXP Synthase Inhibitors Hydroxybenzaldoximes, a class of compounds structurally related to "this compound," are D-GAP-competitive inhibitors of DXP synthase . They offer new tools for mechanistic studies of DXP synthase .

- Inhibitory Activity Oxime mixtures have demonstrated concentration-dependent inhibition of DXP synthase . For instance, mixtures derived from 2,4,5-trihydroxybenaldehyde and 3,4,5-trihydroxybenzaldehyde showed IC50 values of 16.3 and 40.5 µm, respectively .

- Structure-Activity Relationship (SAR) Studies SAR studies have indicated that a single oxime moiety is essential for inhibitory activity . The oxime oxygen contributes to inhibitor affinity, and hydroxyl groups on the aryl ring enhance binding .

Anti-inflammatory and other biological activities

- Anti-Inflammatory Agents Some oximes exhibit anti-inflammatory activity comparable to standard drugs like indomethacin and diclofenac .

- Antimicrobial Agents Amidoximes have been identified as synthetic antimicrobial agents, and various oximes have been developed for treating bacterial infections, including tuberculosis .

- Anti-HIV Agents Oximes have demonstrated activity as anti-human immunodeficiency (HIV) agents by inhibiting HIV protease .

作用机制

The mechanism of action of 2,4-Difluoro-5-methoxybenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms and methoxy group can enhance the compound’s binding affinity and specificity towards its targets .

相似化合物的比较

2-Fluoro-5-methoxybenzaldehyde Oxime

A closely related analog, 2-fluoro-5-methoxybenzaldehyde oxime (item 14 in ), differs by the absence of the 4-fluoro substituent. Fluorine atoms also influence lipophilicity, which may improve membrane permeability in pharmaceutical contexts .

5-Fluoro-2-hydroxybenzaldehyde Oxime

5-Fluoro-2-hydroxybenzaldehyde oxime () replaces the methoxy group with a hydroxyl group. Hydroxy-substituted oximes exhibit stronger hydrogen-bonding networks, as seen in di(1H-tetrazol-5-yl) methanone oxime (decomposition at 288.7°C due to extensive H-bonding) .

Non-Fluorinated Benzaldehyde Oximes

2-Hydroxybenzaldehyde Oxime and 4-Hydroxybenzaldehyde Oxime

These compounds () lack fluorine substituents but retain hydroxyl groups. Their retention indices (Arel and ∆RI) in reversed-phase chromatography overlap minimally with their parent aldehydes, indicating distinct chromatographic behavior. In contrast, fluorinated oximes like 2,4-difluoro-5-methoxybenzaldehyde oxime may exhibit larger ∆RI differences due to fluorine’s electronegativity and steric effects, aiding analytical differentiation .

Acetophenone Oxime

Acetophenone oxime () demonstrates anomalous solubility and retention behavior, with strong dependence on methanol concentration in eluents. This contrasts with aromatic oximes, where methoxy and fluorine substituents likely reduce solvent sensitivity. Such differences highlight the role of aromatic vs. aliphatic backbones in oxime stability and solubility .

Non-Aromatic Oximes

4-Methylpentan-2-one Oxime

This aliphatic oxime () is classified as harmful if swallowed (Acute Tox. 4) and causes skin/eye irritation. Aromatic oximes like this compound may exhibit lower acute toxicity due to reduced volatility and stronger aromatic stabilization, though detailed toxicological data are lacking .

Key Comparative Data

常见问题

Q. What are the recommended synthetic protocols for preparing 2,4-difluoro-5-methoxybenzaldehyde oxime, and how can purity be ensured?

Methodological Answer:

- Synthesis : React 2,4-difluoro-5-methoxybenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) in ethanol under reflux (15–60 min) with pyridine as a catalyst. Use a 1:1.2 molar ratio of aldehyde to hydroxylamine to ensure complete conversion .

- Purification : After solvent evaporation under reduced pressure, triturate the residue with cold water and recrystallize from ethanol/water mixtures. Excess NHOH·HCl improves yield by shifting equilibrium toward oxime formation .

- Purity Analysis : Confirm via TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient). Characterize by H/C NMR and FTIR (C=N stretch ~1600–1650 cm) .

Q. How can researchers verify the identity and isomerism of this compound?

Methodological Answer:

- Structural Confirmation : Use single-crystal X-ray diffraction (SHELX programs for refinement) to resolve stereochemistry and hydrogen bonding patterns .

- Isomer Differentiation : Apply GC-FTIR with multivariate curve resolution (MCR) to track dynamic interconversion of E/Z isomers during elution. Optimize carrier gas flow rates to minimize isomerization .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G*) for stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for oxime derivatives under varying substituent effects?

Methodological Answer:

- Systematic Variation : Synthesize analogs with substituents at the 4- and 5-positions (e.g., Cl, OCH, CF) and compare reaction kinetics in cyclization or acylation reactions .

- Mechanistic Probes : Use EPR spectroscopy to detect radical intermediates (e.g., iminyl radicals) in N-heterocyclic carbene (NHC)-catalyzed reactions. Monitor SET (single-electron transfer) events via transient absorption spectroscopy .

- Computational Analysis : Calculate charge distributions (AM1 or DFT) in neutral and radical cation states to identify substituent-driven shifts in oxidation "hotspots" (e.g., para-OCH reduces charge on oxime nitrogen, lowering cyclization yields) .

Q. What methodologies are suitable for assessing the toxicity and exposure risks of this compound in laboratory settings?

Methodological Answer:

- Tiered Risk Assessment :

- Tier 1 : Estimate acute exposure limits (AEGL-1) using extrapolated data from structurally related oximes (e.g., phosgene oxime LC values in rodents). Apply uncertainty factors (UF=3) for interspecies variability and exposure duration scaling (C×t=k) .

- Tier 2 : Conduct in vitro assays (e.g., acetylcholinesterase inhibition) and zebrafish embryo toxicity tests to quantify EC values .

- EFSA Compliance : Align with EFSA’s flavouring substance guidelines for genotoxicity testing (Ames test, micronucleus assay) and metabolic stability studies (hepatic microsomes) .

Q. How can dynamic molecular interconversion of oxime isomers impact experimental outcomes, and how is this controlled?

Methodological Answer:

- Chromatographic Control : Use low-temperature GC-FTIR (e.g., 40°C) with helium carrier gas to stabilize E/Z isomers during elution. Optimize flow rates to minimize thermal isomerization .

- Kinetic Trapping : Derivatize oximes with acetic anhydride to form stable acetoximes before analysis. Validate trapping efficiency via H NMR monitoring of imine proton shifts .

- Computational Modeling : Simulate isomerization barriers (e.g., transition state theory) to predict dominant isomers under specific solvent/temperature conditions .

Data Contradiction Analysis Example :

If conflicting reactivity data arise for para-substituted oximes:

- Hypothesis : Substituents alter charge localization in radical intermediates.

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。